molecular formula C57H87N15O11 B611856 XMP-629 CAS No. 316805-65-9

XMP-629

Cat. No. B611856
M. Wt: 1158.417
InChI Key: VVHUMBJJTZYNGD-NFRIGAIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XMP-629 is an endotoxin inhibitor potentially for the treatment of impetigo and acne rosacea.

Scientific Research Applications

Here are a few examples of how "XMP" is used in different scientific contexts:

  • XMP as a Programming Language : One paper discusses XcalableMP (XMP), a directive-based extension of C and Fortran for parallel programming. This language is used to enhance the productivity and performance of scientific applications on various computing platforms (Nakao, Lee, Boku, & Sato, 2012).

  • XMP in Microbiome Research : Another paper details the Extreme Microbiome Project (XMP), which focuses on whole genome shotgun sequencing of extreme and unique environments. The project aims to develop new techniques for detecting novel microbes and evaluating nucleic acid techniques for extremophilic samples (Tighe et al., 2017).

  • XMP in Data Acquisition : A study reports on X-ray Multiprobe data acquisition (XMP DAQ), a technique for acquiring X-ray Transient Absorption spectra at thousands of pump-probe time delays in a single measurement. This method is significant for studying photochemical and photophysical phenomena (Kinigstein et al., 2023).

properties

CAS RN

316805-65-9

Product Name

XMP-629

Molecular Formula

C57H87N15O11

Molecular Weight

1158.417

IUPAC Name

((R)-2-((R)-2-((R)-2-((R)-2-((R)-2,6-diaminohexanamido)-4-methylpentanamido)-3-phenylpropanamido)-5-guanidinopentanamido)-3-(naphthalen-1-yl)propanoyl)-D-glutaminyl-D-alanyl-D-lysyl-D-alanine

InChI

InChI=1S/C57H87N15O11/c1-33(2)30-44(70-49(75)40(60)22-10-12-27-58)53(79)71-45(31-36-16-6-5-7-17-36)54(80)68-42(24-15-29-64-57(62)63)52(78)72-46(32-38-20-14-19-37-18-8-9-21-39(37)38)55(81)69-43(25-26-47(61)73)51(77)65-34(3)48(74)67-41(23-11-13-28-59)50(76)66-35(4)56(82)83/h5-9,14,16-21,33-35,40-46H,10-13,15,22-32,58-60H2,1-4H3,(H2,61,73)(H,65,77)(H,66,76)(H,67,74)(H,68,80)(H,69,81)(H,70,75)(H,71,79)(H,72,78)(H,82,83)(H4,62,63,64)/t34-,35-,40-,41-,42-,43-,44-,45-,46-/m1/s1

InChI Key

VVHUMBJJTZYNGD-NFRIGAIKSA-N

SMILES

C[C@H](C(O)=O)NC([C@@H](CCCCN)NC([C@@H](C)NC([C@@H](CCC(N)=O)NC([C@@H](CC1=C2C=CC=CC2=CC=C1)NC([C@@H](CCCNC(N)=N)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC(C)C)NC([C@@H](CCCCN)N)=O)=O)=O)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

XOMA-629;  XMP-629;  XOMA 629;  XMP 629;  XOMA629;  XMP629

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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